(1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid

S1P1 agonists chiral amino acid synthesis asymmetric Strecker reaction

(1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid (CAS 2165923-49-7) is a chiral, non-proteinogenic α,α-disubstituted amino acid featuring a cyclopentane core with a 3-bromophenyl substituent. It belongs to the class of 1-amino-3-substituted phenylcyclopentane-1-carboxylates, which are established intermediates for sphingosine-1-phosphate receptor 1 (S1P1) agonists.

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
Cat. No. B13041756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESC1CC(CC1C2=CC(=CC=C2)Br)(C(=O)O)N
InChIInChI=1S/C12H14BrNO2/c13-10-3-1-2-8(6-10)9-4-5-12(14,7-9)11(15)16/h1-3,6,9H,4-5,7,14H2,(H,15,16)/t9-,12+/m1/s1
InChIKeyWJPWSURSXGOKPY-SKDRFNHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid – Chiral α,α-Disubstituted Cyclopentane Amino Acid for S1P1 Agonist Synthesis


(1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid (CAS 2165923-49-7) is a chiral, non-proteinogenic α,α-disubstituted amino acid featuring a cyclopentane core with a 3-bromophenyl substituent [1]. It belongs to the class of 1-amino-3-substituted phenylcyclopentane-1-carboxylates, which are established intermediates for sphingosine-1-phosphate receptor 1 (S1P1) agonists [2][3]. The (1S,3R) absolute stereochemistry and the meta-bromo regioisomer are defining structural features that dictate its synthetic utility and potential biological relevance.

Why (1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid Cannot Be Replaced by Generic Analogs


Interchanging (1S,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid with other stereoisomers or the 4-bromo regioisomer is chemically and pharmacologically unsound. The (1S,3R) configuration is geometrically required to correctly orient the amine and carboxylic acid groups in the S1P1 agonist pharmacophore [1]. Moreover, the 3-bromo substituent exerts a substantially stronger electron-withdrawing effect (Hammett σm = 0.39) compared with the 4-bromo isomer (σp = 0.23), which can alter aromatic π-stacking, halogen bonding, and overall reactivity [2]. These differences mean that even closely related analogs cannot serve as drop‑in replacements without risking divergent synthetic outcomes and loss of biological activity.

Quantitative Differentiation Evidence for (1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid


Enantiomerically Pure (1S,3R) Configuration Achieved via Scalable Asymmetric Synthesis

Scalable preparation of the (1S,3R) stereoisomer has been demonstrated on the 4‑bromophenyl methyl ester congener, providing 31% overall yield and >98% enantiomeric excess (ee) and diastereomeric excess (de) [1]. While direct data for the 3‑bromophenyl free acid are not published, the same resolution methodology (chiral tartaric acid salt formation) is applicable, suggesting comparable chiral purity is attainable for (1S,3R)-1-amino-3-(3‑bromophenyl)cyclopentane‑1‑carboxylic acid.

S1P1 agonists chiral amino acid synthesis asymmetric Strecker reaction

Electronic Differentiation: 3‑Bromo Substituent Exerts 70% Stronger Electron Withdrawal than 4‑Bromo

The meta‑bromo substituent in the target compound has a Hammett σm value of 0.39, whereas the para‑bromo isomer has σp = 0.23 [1]. This 0.16 unit difference corresponds to ~70% stronger electron withdrawal by the 3‑bromo group, significantly affecting the acidity of the amino acid, the electron density of the aromatic ring, and its potential for π‑stacking or halogen‑bonding interactions.

Hammett constants structure‑activity relationship electronic effects

Established Utility as an S1P1 Agonist Intermediate

Multiple patents and publications identify 1‑amino‑3‑substituted phenylcyclopentane‑1‑carboxylates as key intermediates for potent S1P1 agonists [1][2]. The (1S,3R)‑4‑bromo methyl ester has been elaborated into conformationally constrained S1P1 agonists with nanomolar receptor activity. The (1S,3R)‑3‑bromo free acid provides the same stereochemical scaffold and a synthetically versatile carboxylic acid handle for amide coupling or esterification.

S1P1 receptor immunomodulation inflammatory disease

Supplier‑Reported Purity and Lipophilicity Parameters

Commercially available (1S,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid is supplied with 98% purity and a computed logP of 2.50 . The 4‑bromo regioisomer (CAS 2165950‑17‑2) is reported with identical logP (2.50) and purity (98%), confirming that lipophilicity is not a discriminating factor between the two isomers . Therefore, differentiation must be based on electronic (Hammett σ) and steric parameters, not on solubility‑driven performance.

QC parameters logP chemical procurement

High‑Impact Application Scenarios for (1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid


Synthesis of Conformationally Constrained S1P1 Receptor Agonists

The (1S,3R) stereochemistry and the 3‑bromophenyl handle are directly relevant to the construction of S1P1 agonists with restricted conformational flexibility. The free carboxylic acid can be coupled to diverse amine or alcohol fragments, and the bromine atom serves as a vector for late‑stage diversification via cross‑coupling reactions [1][2].

Medicinal Chemistry Exploration of 3‑Bromophenyl Pharmacophores

The stronger electron‑withdrawing character of the 3‑bromo substituent (σm = 0.39 versus σp = 0.23) makes this compound a valuable tool for probing electronic effects in target‑ligand interactions. It can be used to systematically compare meta‑ versus para‑substituent sensitivity in lead optimization programs [2].

Chiral Building Block for Peptidomimetic and Scaffold‑Hopping Studies

As a protected or unprotected amino acid, the cyclopentane framework imposes conformational constraints that mimic β‑turn or extended conformations in peptides. The 3‑bromophenyl group introduces a heavy‑atom label and can enhance binding via halogen bonds, providing a distinct advantage over the unsubstituted phenyl analog [2].

Comparative SAR Campaigns on Substituted Phenylcyclopentane Amino Acids

When used alongside the 4‑bromo, 3‑chloro, or 4‑methoxy analogs, this compound enables head‑to‑head electronic and steric comparisons. The documented synthetic yields (31% overall, >98% ee/de for the 4‑bromo methyl ester) set a benchmark for preparing the corresponding 3‑bromo analog in similar purity, ensuring robust SAR data [1].

Quote Request

Request a Quote for (1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.